N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound. This molecule's structure includes a thiadiazole ring, a piperidine ring, and a pyridazine moiety, making it intriguing in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis:
Starting with the preparation of the thiadiazole ring.
Ethylthio group introduction through nucleophilic substitution.
Synthesis of the piperidine carboxamide backbone.
Formation of the pyridazine moiety.
Coupling reactions to form the final compound, requiring specific conditions such as controlled temperatures, catalysts, and solvents.
Industrial Production Methods
Industrially, the production involves optimization for scale-up:
Bulk synthesis using large reactors.
Streamlined purification processes, like crystallization or chromatography.
Ensuring high yield and purity while maintaining cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: : Modifying the ethylthio group to sulfoxides or sulfones.
Reduction: : Reducing specific functional groups within the molecule.
Substitution: : Introducing new groups by substituting existing ones, particularly on the thiadiazole or piperidine rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents (e.g., hydrogen peroxide for oxidation).
Reducing agents (e.g., sodium borohydride).
Substitution reagents (e.g., alkyl halides for nucleophilic substitution).
Major Products
The products formed depend on the reaction, such as oxidized derivatives, reduced forms, or compounds with modified functional groups enhancing or altering the compound's properties.
Scientific Research Applications
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide has diverse applications:
Chemistry: : Used in studying reaction mechanisms, particularly its thiadiazole ring reactivity.
Biology: : Acts as a biochemical probe to understand enzyme interactions.
Medicine: : Potential therapeutic agent for conditions involving the central nervous system.
Industry: : Used in developing new materials or additives with specific chemical properties.
Mechanism of Action
This compound exerts its effects by interacting with molecular targets like enzymes or receptors in biological systems:
Molecular Targets: : Specific proteins or DNA sequences.
Pathways Involved: : May involve signaling pathways influencing cell function or metabolism.
Comparison with Similar Compounds
Compared to other similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is unique due to:
Structural Uniqueness: : Combination of thiadiazole, piperidine, and pyridazine rings.
Reactivity: : Specific reactivity patterns in various chemical environments.
List of Similar Compounds
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-piperidine-carboxamide
1-(1-Methyl-6-oxo-pyridazin-3-yl)piperidine derivatives
Thiadiazole-based compounds with varied side chains
This compound showcases the versatility of organic compounds in scientific research, providing invaluable insights across multiple disciplines.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S2/c1-3-24-15-18-17-14(25-15)16-13(23)10-6-8-21(9-7-10)11-4-5-12(22)20(2)19-11/h4-5,10H,3,6-9H2,1-2H3,(H,16,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZFNHWMDZIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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